molecular formula C17H36O8P2 B8482595 5,5-Bis{bis[(propan-2-yl)oxy]phosphoryl}pentanoic acid CAS No. 184225-09-0

5,5-Bis{bis[(propan-2-yl)oxy]phosphoryl}pentanoic acid

Cat. No.: B8482595
CAS No.: 184225-09-0
M. Wt: 430.4 g/mol
InChI Key: BCMAWZGIQJXYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Bis{bis[(propan-2-yl)oxy]phosphoryl}pentanoic acid is a useful research compound. Its molecular formula is C17H36O8P2 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

184225-09-0

Molecular Formula

C17H36O8P2

Molecular Weight

430.4 g/mol

IUPAC Name

5,5-bis[di(propan-2-yloxy)phosphoryl]pentanoic acid

InChI

InChI=1S/C17H36O8P2/c1-12(2)22-26(20,23-13(3)4)17(11-9-10-16(18)19)27(21,24-14(5)6)25-15(7)8/h12-15,17H,9-11H2,1-8H3,(H,18,19)

InChI Key

BCMAWZGIQJXYGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(CCCC(=O)O)P(=O)(OC(C)C)OC(C)C)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 60% sodium hydride (2.56 g) was suspended in dry N,N-dimethylformamide (20 ml), and tetraisopropyl methylenebisphosphonate (20.0 g) was added dropwise thereto at room temperature. After stirring for 10 minutes, ethyl bromobutyrate (8.4 ml) was added dropwise thereto and the resulting mixture was stirred at 100° C. for 1 hour. Then, sodium iodide (0.85 g) was added thereto and stirred for 4 hours. Water was added thereto, followed by extraction (twice) with ethyl acetate, and the organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was dissolved in methanol (50 ml), followed by adding thereto a 2N aqueous sodium hydroxide solution (10 ml), and the resulting mixture was stirred with heating under reflux for 3 hours. The mixture was acidified with 1N hydrochloric acid and extracted with ethyl acetate, and the organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure, and then the residue was purified by a silica gel column chromatography to obtain 5,5-bis(diisopropoxyphosphinoyl)valeric acid (1.88 g, yield 8.7%). 1H-NMR (CDCl3) δ: ppm; 1.34 (12H, d, J=6.3 Hz), 1.34 (12H, d, J=5.9 Hz), 1.8-2.4 (7H, m), 4.7-4.9 (4H, m).
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
reactant
Reaction Step Three
Quantity
0.85 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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